Bepridil-d5
Description
Detailed Research Findings
Research has shown that Bepridil's primary action is the inhibition of calcium influx through L-type calcium channels. patsnap.com This action reduces the contractility of the heart muscle and dilates coronary arteries, which helps to improve oxygen supply to the heart and reduce its workload. patsnap.com
Beyond its calcium channel blocking activity, Bepridil (B108811) also affects sodium and potassium channels. patsnap.compatsnap.com By inhibiting sodium channels, it alters the action potential of cardiac cells, which helps to stabilize the heart's rhythm. patsnap.com Its effect on potassium channels further contributes to its anti-arrhythmic properties. patsnap.com This multi-channel blocking capability provides a broad therapeutic scope. patsnap.com
Recent studies have also explored Bepridil's potential in other areas, such as oncology. Research has indicated that Bepridil can induce apoptosis (cell death) and inhibit the migration and invasion of cancer cells in various cancer types, including ovarian cancer, melanoma, glioblastoma, and leukemia. mdpi.com
Interactive Data Table: Bepridil's Ion Channel Activity
| Ion Channel | Effect of Bepridil | Resulting Pharmacological Action |
| L-type Calcium Channels | Inhibition of calcium influx | Reduced heart muscle contractility, coronary artery dilation patsnap.com |
| Sodium Channels | Inhibition | Stabilization of cardiac rhythm patsnap.com |
| Potassium Channels | Inhibition | Prolongation of cardiac action potential, anti-arrhythmic effects patsnap.com |
| TREK-1 Potassium Channel | Inhibition | Potential new mechanism for anti-arrhythmic effect amegroups.org |
Properties
Molecular Formula |
C₂₄H₂₉D₅N₂O |
|---|---|
Molecular Weight |
371.57 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Bepridil D5
Chemical Synthesis Routes for Deuterated Bepridil (B108811)
The synthesis of Bepridil-d5 involves modifying the standard synthesis of Bepridil to incorporate five deuterium (B1214612) atoms. While specific proprietary synthesis routes are not always publicly detailed, a plausible pathway can be constructed based on known organic chemistry reactions and general methods for deuteration. The synthesis of the parent compound, Bepridil, often involves several key steps, including the reaction of an epoxide with an amine and subsequent N-alkylation and acylation steps. google.comdiva-portal.org
To produce this compound, deuteration is typically targeted at a metabolically susceptible part of the molecule. Bepridil is known to be extensively metabolized in the liver via oxidative processes. nih.gov A common site for deuteration is an aromatic ring, such as the N-phenyl group. The synthesis could therefore involve using a deuterated starting material, like aniline-d5 (B30001).
A potential synthetic route is outlined below:
Preparation of a Deuterated Intermediate: The synthesis would likely begin with a deuterated starting material. For instance, aniline-d5 can be reacted with an appropriate epoxide, such as (S)-2-((isobutoxymethyl)oxirane), in the presence of a catalyst like lithium bromide to form the amino alcohol intermediate, (S)-1-((2-methylpropoxy)methyl)-2-(phenyl-d5-amino)ethanol.
N-Alkylation: The secondary amine of this intermediate is then alkylated. This can be achieved through a reaction with a suitable pyrrolidine-containing electrophile.
Final Modification: Further chemical modifications may be required to arrive at the final this compound structure.
Alternatively, deuteration can sometimes be achieved later in the synthetic sequence through hydrogen-deuterium (H-D) exchange reactions. nih.gov This can involve using a metal catalyst, such as palladium on carbon (Pd/C), in a deuterium-rich environment (e.g., D₂O or deuterated solvents) under heat. nih.govnih.gov For this compound, this would involve selectively exchanging five specific protons on the Bepridil molecule with deuterium atoms.
Isotopic Enrichment Techniques and Specificity of Deuteration
Achieving high isotopic enrichment and ensuring the specificity of deuteration are critical for the utility of this compound as a research standard. The goal is to produce a compound where the vast majority of molecules contain the desired number of deuterium atoms at the correct positions.
Isotopic Enrichment Techniques:
Use of Highly Enriched Precursors: The most straightforward method to ensure high enrichment is to start the synthesis with a precursor that is already highly enriched with deuterium, such as aniline-d5 with an isotopic purity of over 98%.
Catalytic H-D Exchange: Methods like palladium-catalyzed H-D exchange can be optimized by controlling reaction time, temperature, and catalyst loading to maximize the incorporation of deuterium. nih.gov Using a mixed catalyst system, for example a combination of Pd/C and Pt/C, can sometimes improve reaction efficiency and allow for milder conditions. nih.gov
Specificity of Deuteration: The placement of deuterium atoms is not random. It is a deliberate design choice aimed at specific goals, most commonly to block or slow down metabolic pathways. drugbank.com
Metabolic Stability: Deuteration at known sites of cytochrome P450 (CYP450) enzyme-mediated oxidation can significantly increase the metabolic half-life of a drug. clinicaltrials.gov For Bepridil, which is subject to extensive oxidative metabolism, placing the five deuterium atoms on one of the phenyl rings is a logical strategy to hinder aromatic hydroxylation, a common metabolic pathway.
Synthetic Accessibility: The choice of which positions to deuterate is also governed by synthetic feasibility. It is often simpler to introduce a deuterated building block early in the synthesis than to perform selective H-D exchange on a complex final molecule.
Analytical Characterization of this compound for Research Purity and Structural Integrity
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of this compound before its use in research applications. This involves a combination of spectroscopic and chromatographic methods.
Spectroscopy is used to confirm that the deuterium atoms have been successfully incorporated into the Bepridil structure and to determine the degree of isotopic enrichment.
Mass Spectrometry (MS): This is a primary tool for confirming deuteration. The molecular weight of this compound is expected to be approximately 5 atomic mass units (amu) higher than that of unlabeled Bepridil (C₂₄H₃₄N₂O, monoisotopic mass: 366.27 g/mol vs. C₂₄H₂₉D₅N₂O, monoisotopic mass: 371.30 g/mol ). medchemexpress.comdrugbank.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula and, by extension, the number of deuterium atoms. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the exact location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of successful deuteration at specific sites. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for the unambiguous assignment of the deuterium signals and confirming their positions on the molecule. sigmaaldrich.com
¹³C NMR (Carbon-13 NMR): The presence of deuterium on a carbon atom or an adjacent carbon atom causes small shifts in the ¹³C NMR spectrum, known as isotopic shifts. This can provide secondary confirmation of the location of deuteration. nih.gov
Table 1: Spectroscopic Methods for this compound Characterization
| Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | Confirms isotopic enrichment and molecular weight. | Molecular ion peak shifted to a higher m/z value corresponding to the addition of 5 deuterons. |
| ¹H NMR | Determines the location of deuteration by observing the absence of proton signals. | Disappearance or significant reduction of proton signals at the deuterated positions (e.g., on the phenyl ring). |
| ²H NMR | Directly detects and confirms the location of deuterium atoms. | Signals appear at chemical shifts corresponding to the deuterated positions. |
| ¹³C NMR | Provides secondary confirmation of deuteration sites through isotopic shifts. | Small upfield or downfield shifts for carbons directly bonded to or near deuterium atoms. |
Chromatographic methods are employed to assess the chemical and isotopic purity of this compound, ensuring it is free from unlabeled Bepridil, other isotopologues, and process-related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is a standard method for assessing the chemical purity of a compound. It separates the main compound from any impurities, and the purity is calculated based on the relative peak areas. For this compound, this ensures that the sample is not contaminated with starting materials or by-products from the synthesis. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection power of MS. almacgroup.comoup.com As the sample components elute from the chromatography column, they are introduced into the mass spectrometer. This allows for the simultaneous assessment of chemical purity (separation of impurities) and isotopic purity (confirming the mass of the main peak is that of this compound). almacgroup.comnih.gov LC-MS can also detect and quantify the amount of unlabeled Bepridil or species with fewer than five deuterium atoms. It is important to note that a chromatographic isotope effect can sometimes be observed, where the deuterated compound has a slightly different retention time than its non-deuterated counterpart. acs.org
Table 2: Chromatographic Methods for this compound Purity Assessment
| Technique | Purpose | Key Metrics |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the target compound from synthesis-related impurities. | Purity reported as a percentage based on peak area (e.g., >98% pure). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Assesses both chemical and isotopic purity. Separates impurities and confirms the mass of the eluting peaks. | Chemical purity (from LC chromatogram) and Isotopic enrichment (from MS data of the main peak). |
Pharmacological Mechanisms of Action of Bepridil and Bepridil D5: in Vitro and Cellular Investigations
Ion Channel Modulation by Bepridil (B108811) and Deuterated Analogues
Bepridil is recognized as a multi-channel blocker, exerting its effects on cardiac and vascular smooth muscle by modulating several key ion channels. drugbank.comoita-u.ac.jppatsnap.com Its actions are not confined to a single channel type, which underlies its distinct electrophysiological properties. mdpi.com The primary mechanisms involve the inhibition of calcium, potassium, and sodium currents, which collectively contribute to its antiarrhythmic and vasodilatory effects. drugbank.compatsnap.compatsnap.com
Bepridil demonstrates significant inhibitory effects on both L-type and T-type voltage-gated calcium channels. drugbank.com It inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells. drugbank.comncats.io This has been shown in isolated tissue preparations where bepridil reduced both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response. drugbank.com
Research on L-type calcium channels, specifically the α-1C subunit expressed in human embryonic kidney (HEK) cells, shows inhibition by bepridil with an IC50 value of 3700 nM. medchemexpress.com Bepridil's action as a calcium channel blocker contributes to its anti-anginal and antihypertensive properties by reducing heart rate, myocardial contractility, and dilating peripheral arterioles. drugbank.comnih.gov
Bepridil also potently inhibits low voltage-activated T-type calcium channels (CaV3.2). nih.gov Studies using HEK-293 cells stably expressing CaV3.2 channels revealed a marked voltage-dependent inhibition. nih.gov The IC50 for bepridil was 0.4 µM at a holding potential of -70 mV, which was 26 times more potent than at -100 mV (IC50 of 10.6 µM). nih.gov This suggests that bepridil's binding affinity is higher for the inactivated state of the channel. nih.gov Furthermore, bepridil shifts the steady-state inactivation curve to more hyperpolarized potentials, demonstrating a tonic, rather than use-dependent, block. nih.gov This interaction with T-type channels may contribute to its efficacy in treating certain atrial arrhythmias. nih.gov
Bepridil's interaction with potassium channels is complex and critical to its electrophysiological profile, particularly its effects on cardiac action potential duration. patsnap.com It is known to block multiple subtypes of potassium channels. mdpi.comamegroups.orgamegroups.cn
Bepridil differentially inhibits the two main components of the delayed rectifier potassium current (IK), the rapid component (IKr) and the slow component (IKs). nih.govglobalauthorid.com In studies on guinea-pig ventricular myocytes, bepridil was found to be a more potent blocker of IKs than IKr. nih.gov The concentration for half-maximal inhibition (IC50) for IKs was 6.2 µM. amegroups.orgamegroups.cnnih.gov In contrast, the inhibition of IKr was less potent, with a reported IC50 of 13.2 µM, and occurred in a cooperative manner. amegroups.orgamegroups.cnnih.gov This differential action implies that at therapeutic concentrations (around 2-3 µM), bepridil selectively blocks IKs with minimal effect on IKr. nih.gov This selective IKs blockade is thought to contribute to the prolongation of the action potential duration. patsnap.comnih.gov
Bepridil exhibits a unique dual action on ATP-sensitive potassium (KATP) channels, depending on their subcellular location. nih.govtocris.com In vitro studies have demonstrated that bepridil blocks sarcolemmal KATP (sarcKATP) channels. caymanchem.comnih.govnih.gov The IC50 value for inhibition of inward KATP channel currents in guinea pig ventricular myocytes was found to be 6.6 µM. nih.gov In HEK 293 cells expressing Kir6.2+SUR2A subunits, 10 µM of bepridil completely inhibited the pinacidil-induced current. nih.gov
Conversely, bepridil acts as an opener of mitochondrial KATP (mitoKATP) channels. caymanchem.comnih.govtocris.com This was demonstrated by its ability to reversibly oxidize flavoprotein and increase mitochondrial matrix volume, effects that were abolished by mitoKATP channel blockers. nih.gov The activation of mitoKATP channels is considered a cardioprotective mechanism. nih.gov This opposing action on sarcolemmal and mitochondrial KATP channels is a distinctive feature of bepridil's pharmacology. nih.gov
Recent research has identified bepridil as a blocker of the TWIK-related potassium channel (TREK-1), a member of the two-pore domain (K2P) potassium channel superfamily. amegroups.orgamegroups.cn In HEK-293 cells stably expressing TREK-1, bepridil inhibited baseline TREK-1 currents with an IC50 of 0.59 µM. amegroups.org The inhibition was concentration-dependent. amegroups.orgamegroups.cn Bepridil was also shown to inhibit endogenous TREK-1 currents in U251MG cells and mouse ventricular myocytes. amegroups.orgamegroups.cn Docking studies suggest that bepridil may interact with the P1 and P2 pore domains and the M4 modulator pocket of the TREK-1 channel. amegroups.orgresearchgate.net This inhibition of TREK-1, a background potassium channel, provides another mechanism through which bepridil can modulate cellular excitability and action potential duration. amegroups.orgamegroups.cn
Bepridil also has well-documented inhibitory effects on fast inward sodium currents. drugbank.comncats.io It blocks the voltage-gated sodium channel (INa) in a manner that is both tonic and use-dependent. capes.gov.br In guinea-pig ventricular cells, bepridil produced a tonic block with a dissociation constant (Kd) of 295.4 µM for the resting state and 1.4 µM for the inactivated state, indicating a higher affinity for inactivated channels. capes.gov.br The drug also shifts the steady-state inactivation curve in the hyperpolarizing direction. capes.gov.brnih.gov
In addition to this acute blocking effect, long-term (24-hour) exposure of neonatal rat cardiomyocytes to therapeutic concentrations of bepridil has been shown to augment the sodium channel current (INa). nih.govnih.gov This long-term effect is not due to increased gene expression but rather to a decreased degradation of the Nav1.5 alpha-subunit. nih.govnih.gov This is believed to occur through bepridil's inhibition of calmodulin, which in turn blunts proteasome-mediated degradation of the channel protein. nih.govnih.gov This dual short-term and long-term regulation of sodium channels adds another layer of complexity to bepridil's pharmacological actions. patsnap.comnih.gov
Data Tables
Table 1: Inhibitory Concentrations (IC50) of Bepridil on Various Ion Channels
| Ion Channel Subtype | Cell/Tissue Type | IC50 Value (µM) | Reference(s) |
|---|---|---|---|
| Calcium Channels | |||
| L-type (α-1C) | HEK293 cells | 3.7 | medchemexpress.com |
| T-type (CaV3.2) | HEK-293 cells (HP -70mV) | 0.4 | nih.gov |
| T-type (CaV3.2) | HEK-293 cells (HP -100mV) | 10.6 | nih.gov |
| Potassium Channels | |||
| IKs (slow delayed rectifier) | Guinea-pig ventricular myocytes | 6.2 | amegroups.orgamegroups.cnnih.gov |
| IKr (rapid delayed rectifier) | Guinea-pig ventricular myocytes | 13.2 | amegroups.orgamegroups.cnnih.gov |
| Sarcolemmal KATP (inward) | Guinea pig ventricular myocytes | 6.6 | caymanchem.comnih.gov |
| Sarcolemmal KATP (outward) | Guinea pig ventricular myocytes | 10.5 | nih.gov |
| Na+-activated K+ (KNa) | Guinea pig ventricular myocytes | 2.2 | caymanchem.comnih.gov |
| TREK-1 (baseline) | HEK-293 cells | 0.59 | amegroups.org |
| TREK-1 (BL1249-activated) | HEK-293 cells | 4.08 | amegroups.org |
| Sodium Channels | |||
| INa (inactivated state) | Guinea-pig ventricular cells | 1.4 | capes.gov.br |
HP = Holding Potential
Potassium Channel Subtype Interactions and Electrophysiological Effects
ATP-Sensitive Potassium Channels (K ATP) (Sarcolemmal and Mitochondrial)
Effects on Intracellular Calcium Homeostasis and Signaling Pathways (In Vitro and Cellular Models)
Bepridil's interaction with intracellular calcium (Ca²⁺) is multifaceted, affecting its movement across membranes and its interaction with key signaling proteins.
Research on Intracellular Calcium Release and Influx Modulation
In vitro studies have established that bepridil inhibits the transmembrane influx of Ca²⁺ into cardiac and vascular smooth muscle cells. drugbank.com It blocks L-type (slow) calcium channels, which reduces the entry of Ca²⁺ during depolarization and leads to the relaxation of vascular smooth muscle. mims.compatsnap.com This action is a cornerstone of its classification as a calcium channel blocker. patsnap.com
Beyond influx inhibition, bepridil also influences intracellular Ca²⁺ handling. In studies on cultured rat ventricular myocytes, bepridil (1-30 µM) was found to decrease the peak systolic amplitude of the Ca²⁺ transient. nih.gov It also removes the inhibitory effect of calmodulin on sarcoplasmic reticulum Ca²⁺ release, an action that can counterbalance the effects of its calcium influx blockade. capes.gov.br This dual action highlights its complex modulation of calcium homeostasis.
Calmodulin Binding and Inhibition Mechanisms
A distinguishing feature of bepridil is its potent, high-affinity binding to calmodulin (CaM), a primary intracellular Ca²⁺ receptor protein. capes.gov.brmdpi.com This interaction is Ca²⁺-dependent; bepridil binds to the calcium-calmodulin complex, not to calmodulin alone. nih.gov
Kinetic analysis has shown that bepridil competitively inhibits the activation of CaM-dependent enzymes, such as myosin light chain kinase. nih.gov By binding to CaM, bepridil prevents it from activating downstream targets, thereby interfering with numerous Ca²⁺-mediated cellular processes. drugbank.comnih.gov The apparent inhibition constant (Ki) for this interaction was determined to be 2.2 µM. nih.gov Scatchard analysis revealed a dissociation constant (Kd) of 6.2 µM with approximately five binding sites for bepridil per calmodulin molecule. nih.gov This calmodulin antagonism is a key component of its pharmacological activity. capes.gov.brmdpi.com
Impact on Contractile Protein Sensitivity to Calcium (In Vitro Myocyte Models)
Bepridil directly increases the sensitivity of contractile proteins to Ca²⁺. capes.gov.brcapes.gov.br This effect is particularly evident in in vitro models of cardiac myocytes. Studies have shown that bepridil binds to cardiac troponin C (cTnC), a key protein in the contractile apparatus, in a Ca²⁺-dependent manner. researchgate.net This binding stabilizes an "open" conformation of the regulatory N-terminal lobe of cTnC, which hinders the release of Ca²⁺. pnas.org
This stabilization enhances the affinity of cTnC for Ca²⁺, leading to increased activity of actomyosin (B1167339) ATPase at submaximal Ca²⁺ concentrations. researchgate.netpnas.org In experiments with cultured rat ventricular myocytes, 10 µM of bepridil caused a leftward shift in the relationship between contraction magnitude and the peak systolic Ca²⁺ transient, indicating that less calcium was required to achieve a given level of contraction. nih.govcapes.gov.br This calcium-sensitizing effect is a unique characteristic that distinguishes bepridil from many other calcium channel blockers. capes.gov.broup.com
Enzyme Inhibition Studies (e.g., Na+,K+-ATPase)
In vitro investigations have demonstrated that bepridil is an effective inhibitor of Na+,K+-ATPase, also known as the sodium pump. nih.gov In a study comparing several calcium channel blockers, bepridil was found to be the most potent inhibitor of Na+,K+-ATPase from dog kidney, with a half-maximal inhibitory concentration (IC50) of approximately 100 µM. nih.gov
Further kinetic studies revealed that bepridil acts as a non-competitive inhibitor with respect to the ATP-Mg²⁺ complex and as a partially competitive inhibitor with respect to potassium (K⁺). nih.gov This inhibition of the sodium pump can lead to an increase in the intracellular sodium concentration, which has significant downstream consequences for other ion transporters. nih.govjneurosci.org
Interaction with Cation Transporters (e.g., Na+/Ca2+ Exchanger, NCX)
Bepridil is a known inhibitor of the Na+/Ca²⁺ exchanger (NCX). acs.org The NCX is a bidirectional transporter that can either extrude Ca²⁺ from the cell (forward mode) or allow Ca²⁺ to enter the cell (reverse mode), depending on the electrochemical gradients of Na⁺ and Ca²⁺. drugbank.com
Bepridil has been shown to block both the forward and reverse modes of the NCX. mdpi.com Inhibition of the forward mode, which is responsible for Ca²⁺ efflux, can lead to an elevation of intracellular Ca²⁺ levels. mdpi.comnih.gov This effect is particularly relevant under conditions where Na+,K+-ATPase is already inhibited by bepridil, leading to a higher intracellular Na⁺ concentration. The elevated Na⁺ reduces the driving force for forward NCX activity and can promote its reversal, causing Ca²⁺ influx. jneurosci.orgnih.gov This mechanism contributes to the complex and sometimes paradoxical effects of bepridil on intracellular calcium. nih.gov
Interactive Data Tables
Table 1: Summary of Bepridil's Inhibitory and Binding Constants This table summarizes key quantitative findings from in vitro studies on bepridil's interaction with various cellular targets.
| Target | Parameter | Value | Source(s) |
| Calmodulin (CaM) | Apparent Ki (Inhibition Constant) | 2.2 µM | nih.gov |
| Kd (Dissociation Constant) | 6.2 µM | nih.gov | |
| Na+,K+-ATPase | IC50 (Half-maximal Inhibitory Conc.) | ~100 µM | nih.gov |
| TREK-1 K+ Channel | IC50 (Half-maximal Inhibitory Conc.) | 0.59 µM | semanticscholar.org |
Metabolism and Pharmacokinetics of Bepridil and Bepridil D5 in Research Models
In Vitro Metabolic Pathway Elucidation
The metabolism of bepridil (B108811), a calcium channel blocker, has been extensively studied using in vitro models to understand its biotransformation pathways. These studies are crucial for predicting its pharmacokinetic profile in vivo. Bepridil-d5, a deuterated version of bepridil, is often used as an internal standard in analytical studies but its metabolic profile is presumed to be similar to the non-deuterated compound. medchemexpress.com
Hepatic Oxidative Metabolism Mechanisms and Characterization
In vitro studies using rat hepatic S9 fractions have shown that bepridil undergoes extensive oxidative metabolism. airitilibrary.comresearchgate.net These reactions are primarily mediated by cytochrome P450 (CYP450) enzymes located in the liver. researchgate.netnih.govgoogle.com The process involves a series of biotransformations that alter the chemical structure of bepridil, leading to the formation of various metabolites. airitilibrary.comnih.gov The primary oxidative reactions include hydroxylation, N-debenzylation, and the opening of the pyrrolidine (B122466) ring. researchgate.net
The extent of bepridil metabolism has been observed to be dependent on factors like the concentration of the drug and the duration of incubation with liver cell fractions. researchgate.net After a 60-minute incubation with a rat hepatic S9 fraction, only 14% of the parent bepridil compound remained unchanged, indicating rapid and significant hepatic metabolism. airitilibrary.com
Role of Specific Cytochrome P450 Isozymes and Other Enzymes in Biotransformation
The biotransformation of bepridil is primarily carried out by the cytochrome P450 enzyme system. nih.govgoogle.com Specific isozymes, including CYP3A4 and CYP2D6, have been identified as major contributors to its metabolism. cancer-druginteractions.orgeuropa.euwikipedia.orgcancer-druginteractions.org CYP3A4, a key enzyme in the metabolism of many drugs, is significantly involved in the oxidative reactions of bepridil. europa.euwikipedia.orgnih.goveuropa.eudrugbank.com
Inhibition or induction of these enzymes can significantly alter the metabolism of bepridil. nih.govdrugbank.com For instance, co-administration with potent inhibitors of CYP3A4 can lead to increased plasma concentrations of bepridil. europa.eu While CYP enzymes are central to Phase I metabolism, subsequent Phase II reactions are facilitated by other enzymes like N-acetyltransferases. drughunter.comresearchgate.net
Metabolite Identification and Structural Characterization using Advanced Analytical Techniques
The identification and structural elucidation of bepridil metabolites have been accomplished using a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been instrumental in separating the various metabolites from biological samples. nih.govscience.govoup.com Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), has been crucial for identifying the structures of these metabolites based on their mass-to-charge ratios and fragmentation patterns. airitilibrary.comresearchgate.netnih.govnih.govglobalresearchonline.net Techniques like fast atom bombardment (FAB) mass spectrometry have been specifically used for identifying conjugated metabolites. nih.gov
Phase I metabolism of bepridil involves several key oxidative reactions that introduce or expose functional groups on the parent molecule. researchgate.netinnovareacademics.in In vitro studies with rat hepatic S9 fractions have identified numerous Phase I metabolites formed through eight primary pathways. airitilibrary.com
Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the phenyl ring of bepridil, leading to the formation of metabolites like 4-hydroxy-bepridil. airitilibrary.comresearchgate.netnih.gov This is a significant metabolic pathway. nih.gov
N-Dealkylation and N-Debenzylation: These processes involve the removal of the isobutyl group (N-dealkylation) or the benzyl (B1604629) group (N-debenzylation) from the nitrogen atom. airitilibrary.comresearchgate.netnih.gov N-debenzylation leads to the formation of N-desbenzyl-bepridil. airitilibrary.com
Iso-butyl Hydroxylation: Hydroxylation can also occur on the isobutyl side chain, producing metabolites such as hydroxy-isobutyl-bepridil. airitilibrary.comnih.gov
Pyrrolidine Ring Oxidation: The pyrrolidine ring of bepridil is also a site for oxidative metabolism. nih.gov This can result in the formation of hydroxy-pyrrolidyl-bepridil and oxo-pyrrolidyl-bepridil. airitilibrary.com The pyrrolidine ring structure is a common feature in many drugs and natural alkaloids. researchgate.netwikipedia.orgfrontiersin.org
A study using rat hepatic S9 fraction identified 21 metabolites, with the major ones being products of phenylhydroxylation, alkylhydroxylation, and pyrrolidyl oxidation. airitilibrary.com
Table 1: Major Phase I Metabolites of Bepridil Identified in Rat Hepatic S9 Fraction
| Metabolite ID | Proposed Structure | Percentage of Sample |
| M1 | OH-phenyl-Bp | 10% |
| M8 | Dehydrated OH-pyrrolidyl-Bp | 14% |
| M4 | OH-Ph-OH-pyrrolidyl-Bp | 7% |
| M5 | OH-Ph-OH-isobutyl-Bp | 6% |
| M12 | N-desisobutyl-Bp | 4% |
| M14 | Oxidized M12 | 6% |
| M2 | OH-isobutyl-Bp | 5% |
| M3 | OH-pyrrolidyl-Bp | 4% |
| Data sourced from an in vitro study with rat hepatic S9 fraction. airitilibrary.com |
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, which typically increase their water solubility and facilitate excretion. researchgate.netresearchgate.netinnovareacademics.in For bepridil, N-acetylation is a notable Phase II pathway. researchgate.netnih.gov This reaction is catalyzed by N-acetyltransferases. drughunter.comresearchgate.net
One of the major metabolites formed through a combination of Phase I and Phase II pathways is N-acetyl-4-aminophenol. researchgate.netnih.gov This metabolite is produced after initial aromatic hydroxylation, N-dealkylation, and N-debenzylation. researchgate.netnih.gov The formation of N-acetylated conjugates has been observed in various species. researchgate.netnih.govpgkb.orgfda.gov
Phase I Metabolic Products (e.g., Aromatic Hydroxylation, N-Dealkylation, N-Debenzylation, Iso-butyl Hydroxylation, Pyrrolidine Ring Oxidation)
In Vivo Disposition Studies in Laboratory Animal Models (Non-Clinical)
The disposition of bepridil has been investigated in several laboratory animal models, including mice, rats, rabbits, and monkeys, to understand its absorption, distribution, metabolism, and excretion in a whole-organism context. nih.govnih.gov These non-clinical studies provide essential data for predicting the drug's behavior in humans. nih.govnih.gov
Studies using radiolabeled bepridil (bepridil-14C-hydrochloride) have shown that the drug is almost completely absorbed after oral administration in all species tested. nih.govnih.gov Following absorption, bepridil is extensively metabolized. nih.govnih.gov The recovery of total radioactivity in urine and feces over 7 days was 80% or more of the administered dose across different species. nih.gov
Pharmacokinetic parameters vary among species. For instance, the terminal elimination half-life is approximately 1.5-2.0 hours in mice and rats, and about 4.4 hours in monkeys. nih.gov In contrast, the oral plasma clearance of bepridil is significantly lower in humans compared to these animal models. nih.gov
In vivo studies have confirmed the metabolic pathways identified in vitro. Aromatic hydroxylation followed by N-dealkylation, N-debenzylation, and N-acetylation is a major metabolic route in all species studied. nih.govnih.gov Major metabolites identified in plasma, urine, and feces include 4-hydroxy-bepridil, N-benzyl-4-aminophenol, and N-acetyl-4-aminophenol. nih.govnih.gov The relative abundance of these metabolites can differ between species. For example, N-benzyl-4-aminophenol is a major circulating metabolite in all species studied. nih.gov
Bepridil has also been evaluated in mouse models for its efficacy against certain viral infections, demonstrating its potential for broader therapeutic applications. mdpi.commdpi.comresearchgate.netnih.gov
Table 2: Comparative Pharmacokinetic Parameters of Bepridil in Different Species
| Species | Terminal Elimination Half-life | Oral Plasma Clearance (CLp) |
| Mouse | 1.5 - 2.0 hours | 14.8 - 63.8 L/h/kg |
| Rat | 1.5 - 2.0 hours | 14.8 - 63.8 L/h/kg |
| Monkey | ~4.4 hours | 14.8 - 63.8 L/h/kg |
| Human | ~48 hours | ~0.93 L/h/kg |
| Data compiled from comparative disposition studies. nih.gov |
Research on Absorption and Distribution Profiles in Specific Animal Species
Studies have shown that bepridil is rapidly and completely absorbed after oral administration in several laboratory animal species, including mice, rats, rabbits, and rhesus monkeys. nih.govresearchgate.net Peak plasma concentrations of bepridil are typically reached within two hours of administration in these species. nih.govresearchgate.net
The following table provides an overview of the absorption characteristics of bepridil in different animal species based on available research.
| Species | Absorption Rate | Time to Peak Plasma Concentration (Tmax) | Reference |
| Mouse | Rapid and complete | ~ 2 hours | nih.gov |
| Rat | Rapid and complete | ~ 2 hours | nih.gov |
| Rabbit | Rapid and complete | Not specified | nih.gov |
| Rhesus Monkey | Rapid and complete | ~ 2 hours | nih.gov |
This table is based on data from studies on bepridil hydrochloride.
Plasma Clearance and Elimination Half-Life Determination in Animal Models
The plasma clearance and elimination half-life of bepridil exhibit significant variability across different animal species. nih.gov In general, experimental animals show a much higher oral plasma clearance compared to humans. nih.gov
The terminal elimination half-life, which is the time it takes for the plasma concentration of the drug to decrease by half during the elimination phase, also differs notably among species. For instance, the half-life is relatively short in mice and rats, while it is longer in monkeys. nih.gov This variation is crucial for selecting the appropriate animal model for preclinical studies.
Below is a data table summarizing the pharmacokinetic parameters of bepridil in various animal models.
| Animal Model | Oral Plasma Clearance (CLp) (l/h per kg) | Terminal Elimination Half-Life (hours) | Reference |
| Mouse | 14.8 - 63.8 | 1.5 - 2.0 | nih.gov |
| Rat | 14.8 - 63.8 | 1.5 - 2.0 | nih.gov |
| Rhesus Monkey | 14.8 - 63.8 | ~ 4.4 | nih.gov |
This table reflects data from studies on bepridil hydrochloride.
Comparative Metabolism and Pharmacokinetics Across Species for Research Model Selection
The metabolism of bepridil is extensive and qualitatively similar across various species, including mice, rats, rabbits, and rhesus monkeys. nih.govnih.gov The primary metabolic pathways involve aromatic hydroxylation, N-dealkylation, N-debenzylation, and N-acetylation. nih.govresearchgate.net These processes lead to the formation of numerous metabolites, with at least 12 being identified and quantified in studies. nih.gov Some of the major metabolites include 4-hydroxy-bepridil, N-benzyl-4-aminophenol, and 4-aminophenol. nih.govresearchgate.net
Despite the qualitative similarities, quantitative differences in metabolite formation and pharmacokinetic profiles exist among species. nih.govnih.gov For instance, the oral plasma clearance of bepridil is significantly lower in humans compared to experimental animals. nih.gov These species-specific differences in drug metabolism are critical considerations when selecting an appropriate animal model for preclinical research to ensure that the chosen model's metabolic profile is as predictive as possible of human outcomes. oup.comadmescope.comuni-frankfurt.de The goal is to select a species where the metabolic pathways and the resulting exposure to both the parent drug and its metabolites most closely resemble those in humans.
Influence of Deuteration on Metabolic Stability and Pharmacokinetic Profiles of this compound
Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), is a strategy used in drug development to modify the pharmacokinetic properties of a compound. researchgate.netnih.gov For this compound, this modification can significantly influence its metabolic stability and pharmacokinetic profile. medchemexpress.com
Kinetic Isotope Effects on Biotransformation Rates
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, such as metabolic biotransformation, is slowed down if the breaking of this bond is the rate-determining step. scienceopen.com
In the context of this compound, deuteration at specific metabolically active sites can decrease the rate of its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family. scienceopen.complos.org This can result in reduced clearance and a prolonged half-life of the drug in the body. juniperpublishers.com The magnitude of the KIE depends on the specific metabolic pathway and the enzymes involved.
Alterations in Metabolite Formation Pathways due to Deuteration
By slowing down metabolism at a specific site, deuteration can lead to a phenomenon known as "metabolic switching." juniperpublishers.comnih.gov This means that the metabolic burden may shift to other, non-deuterated sites on the molecule, potentially altering the profile of metabolites formed. plos.orgjuniperpublishers.com
Implications for Research Model Selection and Pre-clinical Drug Development
This enhanced metabolic stability can be advantageous, potentially allowing for different dosing regimens. informaticsjournals.co.in Furthermore, by redirecting metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites, thereby improving the safety profile of a drug. researchgate.netnih.govresearchgate.net
The selection of an appropriate animal model for studying this compound must take into account these potential changes. It is crucial to evaluate the comparative pharmacokinetics and metabolism of the deuterated compound across different species to ensure that the chosen model provides relevant and predictive data for human studies. nih.govresearchgate.netinformaticsjournals.co.inmedchemexpress.comnih.gov
Protein Binding Research (e.g., Serum Albumin Binding Sites)
Bepridil, and by extension its deuterated isotopologue this compound, exhibits a high degree of binding to plasma proteins, a critical factor influencing its distribution and pharmacokinetic profile. Research indicates that over 99% of bepridil in the bloodstream is bound to these proteins. drugbank.com This extensive binding means that only a very small fraction of the drug is free (unbound) in the plasma to interact with tissues and exert its pharmacological effects. nih.gov The free fraction of bepridil in plasma is reported to be as low as 0.23%. nih.gov
The binding of bepridil is not limited to a single type of plasma protein. Instead, it interacts with several, including serum albumin, alpha-1-acid glycoprotein (B1211001) (AAG), lipoproteins, and to a lesser extent, gamma-globulins. nih.govkarger.com The primary binding components in the blood are serum albumin, AAG, and red blood cells. nih.govkarger.com
Studies using radiolabelled bepridil and equilibrium dialysis have elucidated the specifics of these interactions. The binding to AAG is characterized as a high-affinity, saturable process. nih.gov In contrast, the binding to human serum albumin (HSA) and other macromolecules in the plasma is of lower affinity. nih.gov Research has identified a high-affinity site on AAG or a complex of AAG and HSA. nih.gov
Further investigations into the interaction with HSA have revealed specific binding sites. Circular dichroism spectroscopy has shown that bepridil binds to subdomain IB of human serum albumin. researchgate.net This subdomain is now considered the third major drug-binding region of HSA. researchgate.net
The extensive protein binding of bepridil also has implications for drug-drug interactions. While the potential for displacement from binding sites exists, in vitro studies suggest this is low at clinically relevant concentrations. nih.gov For instance, the free fraction of bepridil was only enhanced by other drugs like verapamil, nifedipine, diltiazem, disopyramide, and warfarin (B611796) when they were present at concentrations higher than those typically achieved in clinical practice. nih.gov
Bepridil Binding to Human Serum Proteins
| Protein | Binding Characteristics | Association Constant (K) | Number of Binding Sites (n) |
| Human Serum Albumin (HSA) | Lower-affinity binding | 26 ± 1.6 x 10³ M⁻¹ nih.govkarger.com | 1.07 ± 0.04 nih.govkarger.com |
| Alpha-1-Acid Glycoprotein (AAG) | High-affinity, saturable binding | 442 ± 68 x 10³ M⁻¹ nih.govkarger.com | 0.90 ± 0.04 nih.govkarger.com |
| Lipoproteins | Lesser extent of binding | Not specified | Not specified |
| Gamma-globulins | Lesser extent of binding | Not specified | Not specified |
| Parameter | Finding |
| Percentage Bound in Human Plasma | > 99.7% nih.gov |
| Free Fraction in Plasma | ~0.23% nih.gov |
| Blood to Plasma Ratio | 0.67 nih.gov |
Advanced Analytical Methodologies for Bepridil D5 Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone in Bepridil-d5 research, offering high sensitivity and selectivity for quantification and structural analysis. This compound serves as an ideal internal standard in these assays due to its chemical similarity to Bepridil (B108811) and its distinct mass, which allows for clear differentiation in mass spectrometric analysis.
Quantitative Bioanalysis of this compound and Metabolites in Biological Research Matrices
The primary application of this compound is as an internal standard for the accurate quantification of Bepridil in various biological matrices, such as plasma, serum, and tissue homogenates. The development of robust LC-MS/MS methods enables the separation of Bepridil and this compound from endogenous components, followed by their precise measurement. This is critical in pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles of Bepridil. The stable isotope-labeled this compound co-elutes with the unlabeled drug, compensating for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the quantitative results.
High-Resolution Mass Spectrometry for Metabolite Structural Elucidation
High-resolution mass spectrometry (HRMS) plays a pivotal role in identifying and structurally characterizing the metabolites of Bepridil. While this compound itself is not typically metabolized in these studies, its use as an internal standard is crucial for the accurate quantification of the parent drug alongside its metabolites. HRMS provides highly accurate mass measurements, which, in conjunction with fragmentation patterns, allows for the determination of the elemental composition of unknown metabolites. This information is vital for elucidating the metabolic pathways of Bepridil, which is known to be metabolized by cytochrome P450 enzymes. patsnap.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Isotopic Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Furthermore, NMR is used to confirm the position and extent of deuterium (B1214612) incorporation, ensuring the isotopic purity of the labeled compound. This is essential for its reliable use as an internal standard in quantitative assays. medchemexpress.com
Electrophysiological Techniques for Ion Channel Characterization (e.g., Whole-Cell Patch-Clamp)
While studies on this compound itself are not common in electrophysiology, the non-deuterated form, Bepridil, is extensively studied using techniques like the whole-cell patch-clamp method to characterize its effects on various ion channels. capes.gov.brnih.gov These studies are fundamental to understanding its antiarrhythmic and other pharmacological effects.
Bepridil has been shown to inhibit a wide array of ion channels, contributing to its complex pharmacological profile. patsnap.comnih.govselleckchem.com The whole-cell patch-clamp technique allows researchers to record the ionic currents flowing through the channels of a single cell. capes.gov.br This has been instrumental in quantifying the inhibitory effects of Bepridil on different channels. For instance, Bepridil blocks cardiac Na+ channels, L- and T-type Ca2+ channels, and various potassium channels, including the rapidly and slowly activating delayed rectifier K+ channels (IKr and IKs), and ATP-sensitive K+ channels (KATP). nih.govbiocrick.com
Studies have demonstrated that Bepridil's inhibition of these channels is often concentration-dependent. amegroups.orgnih.gov For example, the IC50 values, the concentration at which 50% of the maximal inhibition is observed, have been determined for various channels. Research has shown Bepridil to inhibit the TWIK-related potassium channel (TREK-1) with an IC50 of 0.59 µM at baseline. amegroups.org It also blocks Na+-activated K+ (KNa) channels with an IC50 of 1.0 µM. nih.gov Furthermore, Bepridil has been found to inhibit the Na+/Ca2+ exchange current (INCX). researchgate.net
Table 1: Inhibitory Concentrations (IC50) of Bepridil on Various Ion Channels
| Ion Channel | IC50 Value | Cell Type | Reference |
|---|---|---|---|
| TREK-1 (baseline) | 0.59 µM | HEK-293 | amegroups.org |
| TREK-1 (BL1249 activated) | 4.08 µM | HEK-293 | amegroups.org |
| Slack (KNa) | 1.0 µM | HEK cells | nih.gov |
| IKr | 13.2 µM | Guinea pig myocytes | nih.govamegroups.org |
| IKs | 6.2 µM | Guinea pig myocytes | nih.govamegroups.org |
| BKca | 1.866 µM | Not Specified | amegroups.org |
| K(ATP) | 6.6 µM | Not Specified | amegroups.org |
Microcalorimetry in Enzyme Inhibition Studies
Isothermal titration calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions, including enzyme-inhibitor interactions. tainstruments.commalvernpanalytical.comharvard.edu In the context of Bepridil, microcalorimetry has been used to investigate its inhibition of enzymes like Na+,K+-ATPase. nih.gov
In one study, the inhibitory effect of Bepridil on Na+,K+-ATPase was found to be significantly more potent than other calcium channel blockers, with an IC50 of approximately 10⁻⁴ M. nih.gov Microcalorimetry experiments on intact red blood cells showed that Bepridil at a concentration of 10⁻⁵ M caused a 33% decrease in sodium pump activity. nih.gov This technique directly measures the heat released or absorbed during the binding event, providing data on binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. malvernpanalytical.com Such thermodynamic data is invaluable for understanding the molecular forces driving the inhibition.
Spectrophotometric and Fluorometric Assays for Cellular Activity and Intracellular Ion Measurement (e.g., Fura-2)
Spectrophotometric and fluorometric assays are widely used to assess the effects of Bepridil on cellular activities and intracellular ion concentrations. A prominent example is the use of the ratiometric fluorescent indicator Fura-2 to measure intracellular calcium ([Ca2+]i). biotium.comthermofisher.com
Fura-2 is loaded into cells, where it binds to free calcium. Upon binding, its fluorescence excitation maximum shifts, allowing for the quantification of [Ca2+]i by measuring the ratio of fluorescence at two different excitation wavelengths (typically 340 nm and 380 nm). thermofisher.comcapes.gov.br Studies using Fura-2 have shown that Bepridil can decrease the peak systolic amplitude of the Ca2+ transient in a concentration-dependent manner in cultured rat ventricular myocytes. capes.gov.br This technique has also been employed to investigate Bepridil's effects on calcium dynamics in other cell types, such as mouse ova and neonatal rat white matter astrocytes, revealing its role in modulating Ca2+ influx and the Na+/Ca2+ exchanger. scispace.comnih.gov
Development and Validation of Bioanalytical Methods for this compound Research Samples
The development and validation of robust bioanalytical methods are fundamental for the accurate quantification of analytes in biological matrices. In the context of pharmacokinetic and metabolic studies involving Bepridil, its deuterated isotopologue, this compound, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The validation of these methods is a comprehensive process that ensures the reliability, reproducibility, and accuracy of the analytical data. This process is guided by regulatory frameworks such as those provided by the U.S. Food and Drug Administration (FDA). fda.gov
The primary role of this compound is to compensate for the variability in sample preparation and the analytical process, including extraction efficiency and matrix effects. For a bioanalytical method using this compound as an internal standard to be considered valid, it must undergo rigorous evaluation of several key parameters.
A highly sensitive, specific, and straightforward LC-MS/MS method for the quantification of Bepridil in plasma serves as a prime example of the validation process. nih.gov In such a method, this compound would be the internal standard of choice. The validation would encompass selectivity, specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govmdpi.com
Method Validation Parameters:
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte (Bepridil) and the internal standard (this compound) from endogenous components in the biological matrix. This is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS. nih.gov
Linearity and Sensitivity: The linearity of the method is established by analyzing a series of calibration standards to generate a calibration curve. A linear relationship between the concentration and the instrument response should be demonstrated with a correlation coefficient (r²) greater than 0.99. nih.gov The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. sepscience.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (except at the LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15%. nih.govsepscience.com
Recovery: The extraction recovery of the analyte and the internal standard from the biological matrix is a critical parameter. It is determined by comparing the analytical response of extracted samples to the response of unextracted standards. Consistent and reproducible recovery of this compound is crucial for accurate quantification of the analyte.
Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte and IS by co-eluting endogenous components of the matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. The performance of this compound is vital here, as an ideal internal standard should experience a similar matrix effect to the analyte, thus providing effective normalization.
Stability: The stability of the analyte and the internal standard in the biological matrix must be thoroughly investigated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability. For this compound, demonstrating stability ensures that its concentration remains constant throughout the sample lifecycle, from collection to analysis.
The following data tables represent typical results from the validation of a bioanalytical method for Bepridil using this compound as an internal standard.
Table 1: Linearity of Calibration Curve for Bepridil
| Nominal Concentration (ng/mL) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 | 0.98 | 98.0 |
| 5.00 | 5.10 | 102.0 |
| 25.0 | 24.5 | 98.0 |
| 100 | 101.2 | 101.2 |
| 250 | 248.5 | 99.4 |
| 500 | 505.0 | 101.0 |
| 1000 | 990.0 | 99.0 |
Correlation Coefficient (r²): >0.99
Table 2: Intra-day and Inter-day Precision and Accuracy for Bepridil Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 10.11 | 101.32 | 10.45 | 102.87 |
| Low | 3.00 | 5.50 | 98.50 | 6.20 | 99.10 |
| Medium | 150 | 3.10 | 102.10 | 4.50 | 101.50 |
| High | 750 | 2.89 | 96.80 | 3.97 | 95.35 |
Data adapted from a study on Bepridil. nih.gov
Table 3: Stability of Bepridil and this compound in Plasma
| Stability Test | QC Concentration (ng/mL) | Analyte Stability (% Deviation) | Internal Standard (this compound) Stability (% Deviation) |
|---|---|---|---|
| Bench-top (6 hours) | Low (3.00) | -2.5 | -1.8 |
| High (750) | -1.8 | -1.5 | |
| Freeze-Thaw (3 cycles) | Low (3.00) | -4.1 | -3.5 |
| High (750) | -3.2 | -2.9 | |
| Long-term (-80°C, 90 days) | Low (3.00) | -5.5 | -4.8 |
| High (750) | -4.9 | -4.2 |
The successful validation of such a bioanalytical method, with particular attention to the consistent performance of this compound, ensures the generation of high-quality data for pharmacokinetic studies. nih.gov The use of a stable isotope-labeled internal standard like this compound is a critical component of modern bioanalytical practice, contributing significantly to the precision and accuracy of the results. d-nb.info
Emerging Research Frontiers and Translational Relevance of Bepridil D5 Studies
Investigations into Anti-Cancer Mechanisms (In Vitro and Pre-clinical Models)
Recent research has highlighted the potential of bepridil (B108811), the non-deuterated parent compound of Bepridil-d5, as an anti-cancer agent. These studies, conducted in both laboratory settings (in vitro) and in animal models (pre-clinical), provide a foundation for understanding the potential anti-neoplastic activities of its deuterated form.
In vitro studies have demonstrated that bepridil can induce a dose-dependent reduction in the viability of various cancer cell lines. nih.gov For instance, in ovarian cancer cells, bepridil showed significant anticancer effects, with a greater sensitivity observed in metastatic cells compared to their primary counterparts. nih.gov This suggests a potential for bepridil to target more aggressive cancer phenotypes. nih.gov The anti-cancer efficacy of bepridil has also been observed in melanoma, hepatocellular carcinoma, breast, and prostate cancer cells. nih.gov
The proposed mechanisms for bepridil's anti-cancer activity are multifaceted. It has been shown to induce apoptosis (programmed cell death) and cell-cycle arrest in cancer cells. researchgate.net Furthermore, bepridil may suppress the expression of genes associated with the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. nih.gov In human astrocytoma and neuroblastoma cells, bepridil enhanced the growth-inhibiting effects of antiestrogens, suggesting a synergistic potential in combination therapies for brain tumors. nih.gov Another study on chronic myeloid leukemia (CML) cells indicated that bepridil could significantly enhance the DNA biosynthesis inhibition induced by the chemotherapy drug Adriamycin. nih.gov
Pre-clinical studies using mouse xenograft models have further substantiated these findings. In mice inoculated with metastatic ovarian cancer cells, treatment with bepridil led to a significant reduction in tumor growth. nih.gov This was accompanied by a decreased expression of EMT-related markers within the tumor tissue, corroborating the in vitro findings. nih.gov These pre-clinical trials are a critical step in evaluating the potential efficacy of a drug before it can be considered for human studies. qimrb.edu.au
While these studies have been conducted with bepridil, the findings are highly relevant to this compound. The introduction of deuterium (B1214612) atoms is not expected to alter the fundamental mechanism of action of the drug but may improve its metabolic stability, a concept explored further in subsequent sections.
Table 1: Summary of In Vitro Anti-Cancer Studies with Bepridil
| Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Ovarian Cancer | SKOV-3, SKOV-3-13 | Dose-dependent reduction in cell viability; greater sensitivity in metastatic cells. | nih.gov |
| Melanoma | WM239A | Significant anticancer efficacy. | nih.gov |
| Hepatocellular Carcinoma | HepG2 | Particularly noteworthy anticancer effects. | nih.gov |
| Breast Cancer | MCF-7 | Demonstrated anticancer efficacy. | nih.gov |
| Prostate Cancer | PC-3 | Demonstrated anticancer efficacy. | nih.gov |
| Astrocytoma & Neuroblastoma | U-373 MG, SK-N-MC | Enhanced antiestrogen-induced growth inhibition. | nih.gov |
| Chronic Myeloid Leukemia | CML cells | Enhanced Adriamycin-induced DNA biosynthesis inhibition. | nih.gov |
Antiviral Activity Research (In Vitro Models)
The potential of bepridil as a broad-spectrum antiviral agent has been a significant area of recent research. In vitro studies have demonstrated its efficacy against a range of viruses, including filoviruses and coronaviruses.
Bepridil has been identified as a potent inhibitor of filoviruses, such as the Ebola virus (EBOV) and Marburg virus (MARV). nih.gov In cell-based assays, bepridil was shown to inhibit MARV replication with an IC₅₀ of 5.99 ± 1.05 µM. nih.gov The antiviral mechanism against EBOV is thought to involve the inhibition of a late step in the viral entry process. nih.gov
Furthermore, bepridil has shown significant activity against SARS-CoV-2, the virus responsible for COVID-19. nih.gov It is believed to have a dual mechanism of action, interfering with viral entry by raising endosomal pH and also inhibiting the main protease (Mpro), an essential enzyme for viral replication. nih.gov In live virus-based assays, bepridil demonstrated low micromolar EC₅₀ values in inhibiting SARS-CoV-2 in two different mammalian cell lines. nih.gov
The relevance of these findings to this compound lies in the potential for improved pharmacokinetic properties. As with its anti-cancer applications, the deuteration of bepridil could lead to enhanced metabolic stability, potentially prolonging its antiviral effects.
Table 2: In Vitro Antiviral Activity of Bepridil
| Virus | Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Marburg Virus (MARV) | Vero E6 | IC₅₀ | 5.99 ± 1.05 µM | nih.gov |
| SARS-CoV-2 | Vero E6, A549/ACE2 | EC₅₀ | Low micromolar | nih.gov |
Structure-Activity Relationship (SAR) Studies of Bepridil and Deuterated Derivatives for Lead Optimization
Structure-activity relationship (SAR) studies are fundamental to drug discovery and aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For bepridil and its derivatives, SAR studies are crucial for optimizing its therapeutic potential and minimizing adverse effects. nih.gov
The chemical structure of bepridil, with its two aromatic rings connected by a flexible chain, is a key determinant of its interaction with biological targets like calcium channels. nih.govdrugbank.com Computational modeling and docking studies have been employed to elucidate the binding of bepridil and similar molecules to their target proteins. nih.govnih.gov These studies help in identifying the specific chemical groups (pharmacophores) that are essential for its activity. nih.gov
Role of this compound as a Research Tool in Drug Discovery and Development
This compound serves as a critical research tool in various stages of drug discovery and development, primarily due to its properties as a stable isotope-labeled compound.
In quantitative bioanalysis, which involves measuring the concentration of a drug or its metabolites in biological samples, an internal standard (IS) is essential for accuracy and precision. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. wuxiapptec.com
This compound has nearly identical chemical and physical properties to the non-labeled bepridil. wuxiapptec.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation. wuxiapptec.com However, due to the mass difference from the deuterium atoms, it can be distinguished from the parent compound by a mass spectrometer. wuxiapptec.com By adding a known amount of this compound to a sample, any variations or losses during the analytical process can be corrected for, ensuring reliable quantification of bepridil. wuxiapptec.com
This compound is instrumental in studying the metabolism and pharmacokinetics of bepridil. nih.gov By administering a mixture of bepridil and this compound, researchers can track the fate of the drug in the body. The distinct mass of this compound allows for the differentiation between the administered drug and its metabolites. nih.gov
These studies provide valuable information on how bepridil is absorbed, distributed, metabolized, and excreted. nih.gov Understanding these processes is crucial for determining the appropriate dosing and predicting potential drug-drug interactions. nih.gov Bepridil is known to be extensively metabolized, and the use of its deuterated form helps in the identification and quantification of its various metabolites. nih.govnih.gov
A "metabolic soft spot" is a part of a drug molecule that is particularly susceptible to metabolism, often leading to rapid clearance from the body and reduced efficacy. sygnaturediscovery.com Identifying these soft spots is a key step in drug design and lead optimization. sygnaturediscovery.comchemrxiv.org
The use of deuterated compounds like this compound can help in pinpointing these metabolic liabilities. researchgate.net By observing which parts of the bepridil molecule are metabolized, researchers can infer where the metabolic soft spots are located. sygnaturediscovery.comevotec.com Deuterium substitution at these sites can then be explored as a strategy to block or slow down metabolism, thereby improving the drug's pharmacokinetic profile. researchgate.net This approach, known as the "deuterium effect," is a valuable tool for designing more stable and effective drug candidates. researchgate.net
Impact on Drug Development Pipelines through Deuteration Strategies
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules represents a significant advancement in medicinal chemistry and drug development. This process, known as deuteration, can substantially alter the pharmacokinetic profile of a parent compound without changing its fundamental shape, size, or pharmacological target. nih.gov this compound, a deuterated version of the calcium channel blocker Bepridil, exemplifies how this strategy can be applied to established medications to potentially enhance their clinical utility and address existing limitations.
The core principle behind deuteration is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a lower ground state energy than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, making it more resistant to chemical and enzymatic cleavage. nih.gov Many drug metabolism processes, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. patsnap.com By selectively replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of drug metabolism can be significantly slowed.
Bepridil is a suitable candidate for such a strategy as it undergoes extensive hepatic metabolism, primarily through the CYP3A4 and CYP2D6 isoenzymes. nih.govmedtigo.comkegg.jp The parent drug is broken down into at least 17 different metabolites. nih.gov This complex metabolic profile can lead to variability in patient response and has been associated with serious adverse effects, including ventricular arrhythmias like Torsades de pointes, which ultimately led to the discontinuation of its sale in the United States. wikipedia.orgnih.gov
The development of this compound is a direct application of the deuteration strategy to address these challenges. By replacing five hydrogen atoms with deuterium, this compound is designed to have a reduced rate of metabolism. researchgate.net This modification is intended to provide several key benefits that are highly relevant to drug development pipelines:
Reduction of Toxic Metabolites: The extensive metabolism of Bepridil raises the possibility that one or more of its 17 metabolites could contribute to its toxicity profile. nih.gov A deuteration strategy can alter the metabolic pathway, potentially reducing the formation of specific toxic metabolites and thereby improving the drug's safety. nih.gov
Enhanced Therapeutic Window: By providing a more stable and predictable pharmacokinetic profile and potentially reducing toxicity, deuteration could widen the therapeutic window of Bepridil, making it a safer and more effective option for its intended indications, such as chronic stable angina. nih.gov
While specific clinical data for this compound is not extensively published, the expected impact of deuteration can be illustrated based on findings from other deuterated compounds. For instance, studies on d9-methadone, a deuterated version of methadone, showed a 5.7-fold increase in AUC and a 4.4-fold increase in maximum plasma concentration compared to its non-deuterated counterpart. medtigo.com The table below illustrates the hypothesized improvements in the pharmacokinetic parameters of Bepridil through deuteration.
Table 1: Illustrative Impact of Deuteration on Key Pharmacokinetic Parameters of Bepridil This table presents hypothetical data to illustrate the potential effects of deuteration based on established principles of the kinetic isotope effect. Actual values would require direct experimental comparison of Bepridil and this compound.
| Pharmacokinetic Parameter | Standard Bepridil (Hypothetical Value) | This compound (Projected Change) | Rationale for Change |
| Elimination Half-life (t½) | ~42 hours | Increased | Slower enzymatic metabolism by CYP450 enzymes leads to a reduced rate of clearance. wikipedia.orgnih.gov |
| Area Under the Curve (AUC) | Base Value | Increased | Reduced clearance results in greater overall drug exposure in the bloodstream over time. medtigo.com |
| Maximum Concentration (Cmax) | Base Value | Increased | Slower first-pass metabolism can lead to a higher peak concentration of the drug after administration. medtigo.com |
| Metabolic Clearance | Base Value | Decreased | The stronger C-D bond is more resistant to cleavage by metabolic enzymes like CYP3A4 and CYP2D6. patsnap.comnih.gov |
| Toxic Metabolite Formation | Base Value | Potentially Decreased | Altering the rate and pathways of metabolism may reduce the production of specific harmful metabolites. nih.gov |
Q & A
Q. What are the critical considerations for synthesizing Bepridil-d5 with high isotopic purity?
Methodological Answer: Synthesis should prioritize deuterium incorporation at specific positions using validated routes (e.g., hydrogen-deuterium exchange under controlled conditions). Post-synthesis, purity must be confirmed via (to assess deuterium enrichment) and mass spectrometry (to verify molecular weight). Purification steps (e.g., preparative HPLC) should minimize isotopic dilution. Experimental protocols must document solvent choices, reaction times, and catalysts to ensure reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound in pharmacokinetic studies?
Methodological Answer: High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) is optimal for quantifying this compound in biological matrices. Nuclear magnetic resonance () can confirm deuterium positioning. For structural validation, high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are recommended. Ensure calibration curves are matrix-matched to account for ion suppression/enhancement effects .
Q. How does deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?
Methodological Answer: Deuterium isotope effects (DIEs) reduce metabolic cleavage rates, particularly in cytochrome P450-mediated pathways. To assess this, conduct parallel incubations of Bepridil and this compound in liver microsomes, monitoring parent compound depletion via LC-MS/MS. Control for pH, temperature, and enzyme activity. Statistical analysis (e.g., paired t-tests) should confirm significance of observed differences .
Q. What is the role of this compound as an internal standard in bioanalytical assays?
Methodological Answer: this compound compensates for matrix effects and instrument variability. Use it at a concentration proportional to the expected analyte range. Validate by spiking analyte-free matrix with this compound and comparing recovery rates (target: 85–115%). Cross-validate with alternative internal standards (e.g., structural analogs) to confirm specificity .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacokinetic data when using this compound as an internal standard?
Methodological Answer: First, verify the internal standard’s stability under experimental conditions (e.g., freeze-thaw cycles, long-term storage). If discrepancies persist, re-examine sample preparation (e.g., protein precipitation efficiency, solid-phase extraction recovery). Use ANOVA to identify batch effects or operator variability. If deuterium loss is suspected, analyze samples via to confirm isotopic integrity .
Q. What methodological challenges arise in designing isotope effect studies with this compound?
Methodological Answer: Key challenges include distinguishing primary vs. secondary isotope effects and controlling for kinetic complexity. Use deuterium labeling at metabolically vulnerable sites (e.g., methyl groups adjacent to metabolic "hotspots"). Employ time-resolved MS/MS to track deuterium retention. Compare results with computational models (e.g., density functional theory) to validate mechanistic hypotheses .
Q. What strategies optimize the detection limits of this compound in complex biological matrices?
Methodological Answer: Pre-concentration via solid-phase extraction (SPE) with mixed-mode sorbents improves sensitivity. Optimize LC gradients to separate this compound from endogenous lipids. Use dynamic multiple reaction monitoring (dMRM) in MS/MS to enhance signal-to-noise ratios. Quantify matrix effects by post-column infusion and adjust mobile phase composition (e.g., ammonium formate concentration) accordingly .
Q. How can researchers validate the absence of deuterium scrambling in this compound under physiological conditions?
Methodological Answer: Incubate this compound in simulated physiological buffers (e.g., PBS at 37°C) and monitor deuterium retention over time using LC-HRMS. Compare fragmentation patterns with synthetic standards. For in vivo studies, administer this compound to animal models and analyze plasma/metabolites via . Use isotopic enrichment calculations to quantify scrambling rates .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Limit main-text tables to critical data (e.g., kinetic parameters, isotopic purity). Include raw spectra and chromatograms in supplementary materials with descriptive captions (≤15 words) .
- Experimental Replication : Document batch-specific variables (e.g., deuterium source, column lot numbers) to enable replication. For multi-step syntheses, report yields at each stage and characterize intermediates .
- Ethical Compliance : Disclose hazardous procedures (e.g., deuterated solvent handling) under "Caution" headings, referencing safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
